molecular formula C16H16O4 B8675176 2,2',5-Trimethoxybenzophenone CAS No. 32938-33-3

2,2',5-Trimethoxybenzophenone

Cat. No. B8675176
CAS RN: 32938-33-3
M. Wt: 272.29 g/mol
InChI Key: JHXMMMMAUMABDT-UHFFFAOYSA-N
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Patent
US05117009

Procedure details

A mixture of 2,2',5-trimethoxybenzophenone (6.52 g, 23,9 mmol, unpurified) prepared as described above, and pyridine hydrochloride (35.0 g, 0.3 mol) was refluxed (~210° C.) for 48 hours under N2. The mixture was then poured into ice (100 g), and the yellow-green precipitate which formed was collected by filtration and washed with water (2×60 mL). This residue was then suspended in water (~60 mL), and made alkaline (pH~12) with 45% (w/v) aqueous KOH. The resultant reddish-brown suspension was filtered, and added dropwise to a stirred mixture of ice (50 g) and 12N HCl (15 mL). The precipitated solid was filtered, washed with water (4×20 mL), and air dried. Yield: 4.25 g (84%). TLC: Rf 0.54 [benzene-EtOH (20:3)]. 1H-NMR (DMSO, 200 MHz) δ:8.17 (dd,J=1.5 and 7.9 Hz, 1H), 7.85 (t,J=7.7 Hz, 1H), 7.41-7.66 (m, 4H), 7.32 (dd,J=9.0 and 3.1 Hz, 1H). ##STR4##
Quantity
6.52 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:18]=[CH:17][C:16]([O:19]C)=[CH:15][C:4]=1[C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13]C)=[O:6].Cl.N1C=CC=CC=1>>[OH:19][C:16]1[CH:17]=[CH:18][C:3]2[O:13][C:8]3[C:7](=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:5](=[O:6])[C:4]=2[CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.52 g
Type
reactant
Smiles
COC1=C(C(=O)C2=C(C=CC=C2)OC)C=C(C=C1)OC
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Three
Name
ice
Quantity
100 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed (~210° C.) for 48 hours under N2
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the yellow-green precipitate which formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water (2×60 mL)
FILTRATION
Type
FILTRATION
Details
The resultant reddish-brown suspension was filtered
ADDITION
Type
ADDITION
Details
added dropwise to a stirred mixture of ice (50 g) and 12N HCl (15 mL)
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with water (4×20 mL), and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
OC1=CC=2C(C3=CC=CC=C3OC2C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.